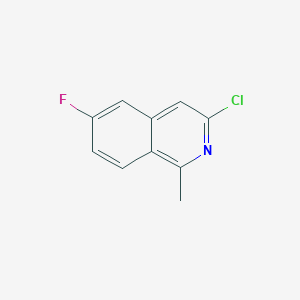
3-Chloro-6-fluoro-1-methylisoquinoline
Descripción general
Descripción
3-Chloro-6-fluoro-1-methylisoquinoline is a chemical compound with the molecular formula C10H7ClFN. It’s a type of isoquinoline, a class of compounds known for their wide range of biological activities .
Synthesis Analysis
The synthesis of fluorinated isoquinolines, such as 3-Chloro-6-fluoro-1-methylisoquinoline, has been greatly developed over the past decade . A variety of synthetic methods have been used, including cyclization and cycloaddition reactions, displacements of halogen atoms or the diaza group, as well as direct fluorinations .Molecular Structure Analysis
The molecular structure of 3-Chloro-6-fluoro-1-methylisoquinoline consists of a nitrogen-containing heteroaromatics and benzene-ring-fused system . The presence of fluorine in the structure often enhances the bioactivity of the compound .Chemical Reactions Analysis
Fluorinated isoquinolines exhibit unique reactivity due to the presence of fluorine. For instance, in the case of 1,3-dichloroisoquinoline used as a substrate, 3-chloro-1-fluoroisoquinoline was selectively obtained despite the use of an excess of potassium fluoride .Aplicaciones Científicas De Investigación
Synthesis Methodologies
A general approach to synthesizing 3-haloquinolines, including 3-chloro- and 3-fluoroquinolines, utilizes the Friedländer reaction of α-haloketones. This method allows for a broad scope of methylene components and is compatible with parallel synthesis conditions, indicating its utility in generating diverse quinoline derivatives for various research applications (Ryabukhin et al., 2011).
Chemical Transformations
The fluorination of 2-chloro-3-formylquinolines, a related compound, has been explored under microwave irradiation, demonstrating a significant reduction in reaction time and enhanced yields. This method suggests a potential pathway for introducing fluorine into 3-chloro-6-fluoro-1-methylisoquinoline, thereby altering its chemical properties for specific research needs (Kidwai et al., 1999).
Antimicrobial Activity
Quinoline derivatives, including those structurally related to 3-chloro-6-fluoro-1-methylisoquinoline, have been examined for their antimicrobial properties. For instance, 2-chloro-6-methylquinoline hydrazones have shown notable antibacterial activity against various bacterial strains, highlighting the potential of chloro-fluoro-quinoline compounds in developing new antimicrobial agents (Bawa et al., 2009).
Analytical Studies
NMR studies of halogenated 1,4-dihydro-1-ethyl-4-oxoquinoline-3-carboxylates provide insights into the structural and electronic characteristics of such compounds. Understanding the NMR spectral properties of 3-chloro-6-fluoro-1-methylisoquinoline can aid in its identification, quantification, and structural elucidation in complex mixtures, facilitating its use in various scientific investigations (Podányi et al., 1996).
Pharmacological Research
Fluoroquinolones, a class of antibacterial agents that include quinoline derivatives, have demonstrated significant therapeutic potential. The design and synthesis of novel quinolin-4-one derivatives with specific substituents, such as fluorine, have led to potent antitumor agents. These findings suggest that modifications to the 3-chloro-6-fluoro-1-methylisoquinoline structure could yield new compounds with significant pharmacological activity (Chou et al., 2010).
Direcciones Futuras
Fluorinated isoquinolines, including 3-Chloro-6-fluoro-1-methylisoquinoline, have attracted a great deal of attention over the past several decades due to their potential applications in pharmaceuticals and materials . Future research may focus on developing novel methods of synthesis, studying the reactivity of fluorinated isoquinolines, and exploring their practical applications .
Propiedades
IUPAC Name |
3-chloro-6-fluoro-1-methylisoquinoline | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H7ClFN/c1-6-9-3-2-8(12)4-7(9)5-10(11)13-6/h2-5H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RSNXKFCHBLCWDS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C2C=CC(=CC2=CC(=N1)Cl)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H7ClFN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
195.62 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-Chloro-6-fluoro-1-methylisoquinoline | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



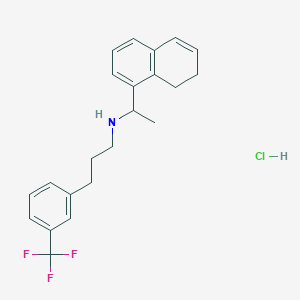
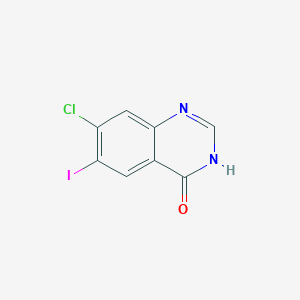
![5-[[1-[[1-[4-[[[4-[[2-[1-Acetyloxy-4-methyl-3-[methyl-[3-methyl-2-[(1-methylpiperidine-2-carbonyl)amino]pentanoyl]amino]pentyl]-1,3-thiazole-4-carbonyl]amino]-2-methyl-5-phenylpentanoyl]amino]oxymethyl]anilino]-6-(carbamoylamino)-1-oxohexan-2-yl]amino]-3-methyl-1-oxobutan-2-yl]amino]-5-oxopentanoic acid](/img/structure/B1436919.png)
![D-myo-Inositol, 1-[(2R)-2-hydroxy-3-[[(9Z)-1-oxo-9-octadecen-1-yl]oxy]propyl hydrogen phosphate], ammonium salt (1:1)](/img/structure/B1436921.png)
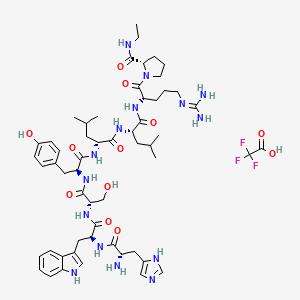
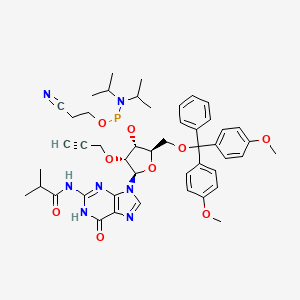
![1-{4-[4-(2-Aminopropoxy)-3,5-dimethylphenyl]-2,6-dimethylphenoxy}propan-2-amine](/img/structure/B1436926.png)
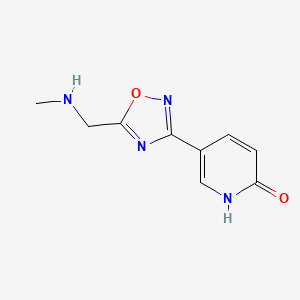
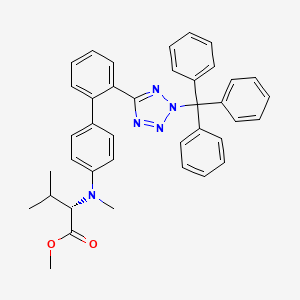
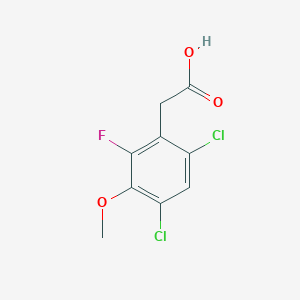
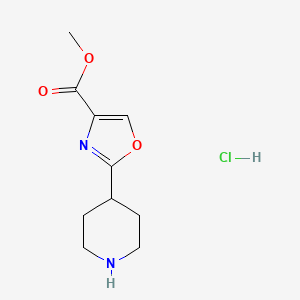
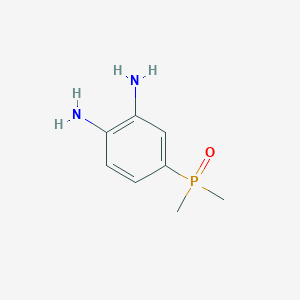
![(4R)-4-[(3R,5R,6Z,7S,8S,9S,10R,13R,14S,17R)-6-ethylidene-3,7-dihydroxy-10,13-dimethyl-1,2,3,4,5,7,8,9,11,12,14,15,16,17-tetradecahydrocyclopenta[a]phenanthren-17-yl]pentanoic acid](/img/structure/B1436934.png)
![(2S,2'S)-2,2'-((4,4'-(((S)-2,2'-Diamino-4,4',6-trioxo-4,4',5,6,7,7'-hexahydro-3H,3'H-[5,6'-bipyrrolo[2,3-d]pyrimidine]-5,5'-diyl)bis(ethane-2,1-diyl))bis(benzoyl))bis(azanediyl))dipentanedioic acid](/img/structure/B1436935.png)